![molecular formula C19H21N3S B14245809 4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365428-93-9](/img/structure/B14245809.png)
4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a pyridine ring, and it is substituted with ethyl, propylphenyl, and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the ethyl and propylphenyl groups. This can be achieved using Grignard reagents or organolithium compounds.
Cyclization: The substituted thiazole is then cyclized with a pyridine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring and amine group but differ in their substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents.
Uniqueness
4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is unique due to its specific combination of substituents and the fusion of thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
365428-93-9 |
|---|---|
Fórmula molecular |
C19H21N3S |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
4-[2-ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H21N3S/c1-3-6-13-7-5-8-14(11-13)18-19(23-17(4-2)22-18)15-9-10-21-16(20)12-15/h5,7-12H,3-4,6H2,1-2H3,(H2,20,21) |
Clave InChI |
PTMGVTIHDDDXHY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC=C1)C2=C(SC(=N2)CC)C3=CC(=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
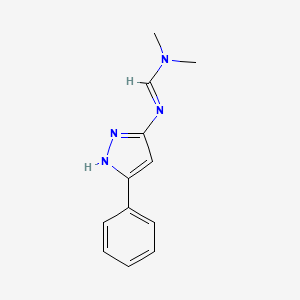

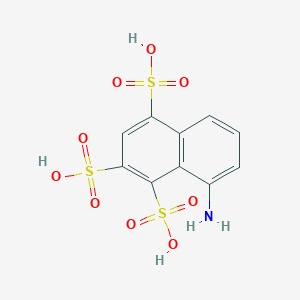
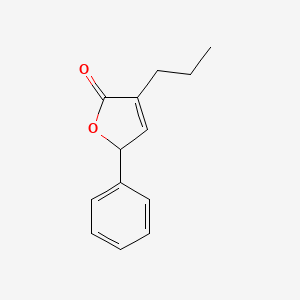
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)
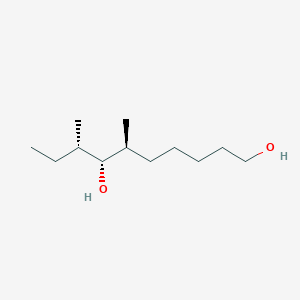
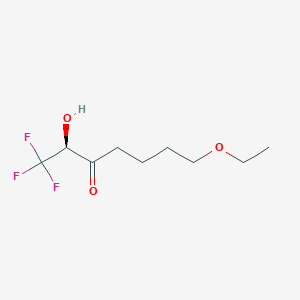
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
